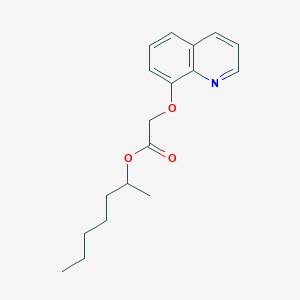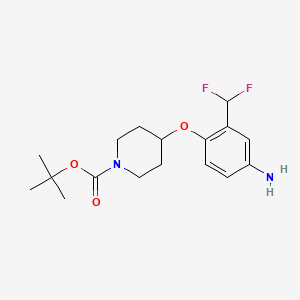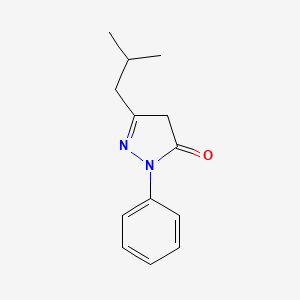
Acetic acid, (8-quinolinyloxy)-, 1-methylhexyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Acetic acid, (8-quinolinyloxy)-, 1-methylhexyl ester is a chemical compound known for its unique structure and properties. It is often used in various scientific research applications due to its reactivity and potential for forming complex molecules. This compound is identified by its CAS number 99607-70-2 .
Preparation Methods
The synthesis of acetic acid, (8-quinolinyloxy)-, 1-methylhexyl ester typically involves the esterification of acetic acid with (8-quinolinyloxy)-1-methylhexanol. The reaction is usually carried out under acidic conditions, often using sulfuric acid as a catalyst. The reaction mixture is heated to facilitate the esterification process, and the product is purified through distillation or recrystallization .
Chemical Reactions Analysis
Acetic acid, (8-quinolinyloxy)-, 1-methylhexyl ester undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinoline derivatives, which are useful in various chemical syntheses.
Reduction: Reduction reactions can convert the ester group into an alcohol group, resulting in (8-quinolinyloxy)-1-methylhexanol.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
Acetic acid, (8-quinolinyloxy)-, 1-methylhexyl ester has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: This compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in various medical conditions.
Industry: It is used in the production of specialty chemicals and materials, including polymers and coatings.
Mechanism of Action
The mechanism of action of acetic acid, (8-quinolinyloxy)-, 1-methylhexyl ester involves its interaction with specific molecular targets and pathways. The ester group can undergo hydrolysis to release acetic acid and (8-quinolinyloxy)-1-methylhexanol, which can then interact with various enzymes and receptors in biological systems. These interactions can lead to changes in cellular processes, such as inhibition of microbial growth or induction of apoptosis in cancer cells .
Comparison with Similar Compounds
Acetic acid, (8-quinolinyloxy)-, 1-methylhexyl ester can be compared with other similar compounds, such as:
Acetic acid, (5-chloro-8-quinolinyl)oxy-, 1-methylhexyl ester: This compound has a similar structure but includes a chlorine atom, which can alter its reactivity and biological activity.
Acetic acid, (8-quinolinyloxy)-, 2-methyl-1-(1-methylethyl)propyl ester: This compound has a different ester group, which can affect its physical and chemical properties.
The uniqueness of this compound lies in its specific ester group and the absence of additional substituents, making it a versatile intermediate in various chemical syntheses .
Properties
Molecular Formula |
C18H23NO3 |
|---|---|
Molecular Weight |
301.4 g/mol |
IUPAC Name |
heptan-2-yl 2-quinolin-8-yloxyacetate |
InChI |
InChI=1S/C18H23NO3/c1-3-4-5-8-14(2)22-17(20)13-21-16-11-6-9-15-10-7-12-19-18(15)16/h6-7,9-12,14H,3-5,8,13H2,1-2H3 |
InChI Key |
AIVROSCZKVKPOK-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCC(C)OC(=O)COC1=CC=CC2=C1N=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![6-hydroxy-1-methyl-1H-benzo[d]imidazol-2(3H)-one](/img/structure/B12087050.png)



![(2S,4R)-2-[(Dimethylamino)carbonyl]-4-[(methylsulfonyl)oxy]-1-pyrrolidinecarboxylicAcid-d64-NitrobenzylEster-d6](/img/structure/B12087076.png)
![[3-(3-Bromo-benzenesulfonyl)-propyl]-carbamic acid tert-butyl ester](/img/structure/B12087085.png)






![3-{[1-(2-Methylpropyl)-1H-pyrazol-4-yl]oxy}propan-1-amine](/img/structure/B12087143.png)
